molecular formula C4H3N3S B1258514 Imidazo[2,1-b][1,3,4]thiadiazole

Imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1258514
M. Wt: 125.15 g/mol
InChI Key: UVNXNSUKKOLFBM-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3,4]thiadiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3S and its molecular weight is 125.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising results against a range of microbial pathogens.

  • Antitubercular Activity : A study synthesized 2-(trifluoromethyl)-6-arylthis compound derivatives which exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.12 to 1.56 µg/ml . This highlights the potential of these compounds as lead candidates for developing new antitubercular agents.
  • Antibacterial and Antifungal Properties : Various this compound compounds have demonstrated activity against common pathogens such as Staphylococcus aureus, Candida albicans, and Escherichia coli with varying degrees of effectiveness . The structural modifications in these compounds can enhance their potency against resistant strains.

Anticancer Applications

The anticancer properties of this compound derivatives are particularly noteworthy.

  • Inhibition of Cancer Cell Proliferation : A series of derivatives were synthesized and tested against pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1), showing half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM. Compounds demonstrated significant antiproliferative activity and inhibited cell migration in wound-healing assays .
  • Mechanisms of Action : Some derivatives have been identified as inhibitors of focal adhesion kinase (FAK), which is implicated in cancer cell migration and invasion. Compounds showed IC50 values between 0.59 to 2.81 μM in mesothelioma cell lines and enhanced the efficacy of gemcitabine by increasing the expression of the gemcitabine transporter hENT-1 .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing this compound derivatives.

  • Cytotoxic Activity : Certain substituted derivatives exhibited significant cytotoxicity in cancer cell lines with IC50 values as low as 0.65 to 2.25 μM. The presence of specific functional groups such as methoxy groups was associated with enhanced activity against selected cancer types .
  • Molecular Docking Studies : Computational studies have been utilized to predict the binding affinity of these compounds to various biological targets, aiding in the design of more potent derivatives through structure optimization techniques .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound derivatives display a range of other biological activities:

  • Anti-inflammatory Effects : Some compounds have been evaluated for their anti-inflammatory properties using animal models and showed promising results in reducing edema .
  • Anticonvulsant and Antioxidant Activities : The pharmacological profiles also include anticonvulsant and antioxidant activities, making these compounds versatile candidates for further therapeutic exploration .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing imidazo[2,1-b][1,3,4]thiadiazole derivatives?

The synthesis typically involves cyclization reactions between thiosemicarbazides and carboxylic acids to form 1,3,4-thiadiazole intermediates, followed by condensation with α-haloketones to yield the fused imidazo-thiadiazole core . One-pot multicomponent reactions using hydrazonoyl halides and alkyl carbothioates are also effective, reducing purification steps and improving yields (e.g., 65–80% yields under mild conditions) . Recent advancements include solvent-free Friedel-Crafts acylation with Eaton’s reagent for fused derivatives, enhancing atom economy .

Q. How are this compound derivatives structurally characterized?

Key techniques include:

  • X-ray crystallography to confirm regioselectivity and stereochemistry (e.g., C5-bromo derivatives show distinct dihedral angles between fused rings) .
  • NMR spectroscopy to verify substituent positions (e.g., ¹H NMR shifts at δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR signals at ~160 ppm for thiadiazole carbons) .
  • Mass spectrometry (HRMS/ESI) to validate molecular weights and fragmentation patterns .

Q. What in vitro assays are used to evaluate the antimicrobial activity of these compounds?

Standard protocols include:

  • Microbroth dilution (MIC determination against Mycobacterium tuberculosis H37Rv, with rifampicin as a control; MIC ≤6.25 µg/mL indicates promising anti-TB activity) .
  • Antifungal disk diffusion (zone-of-inhibition assays against Candida albicans; >15 mm zones suggest potency) .
  • Parasite growth inhibition (e.g., IC₅₀ values against Leishmania donovani using MTT assays) .

Advanced Research Questions

Q. How can structural modifications improve the pharmacokinetic (PK) profile of this compound derivatives?

  • Lipophilicity optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values while maintaining membrane permeability. Derivatives with logP <3 show enhanced aqueous solubility .
  • Metabolic stability : Fluorination at C6 reduces CYP450-mediated oxidation, as shown in microsomal stability assays (e.g., t₁/₂ increased from 2.1 to 8.7 hours) .
  • Bioisosteric replacement : Replace thiadiazole with 1,2,4-triazole to enhance metabolic resistance without losing target affinity .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacodynamic modeling : Use dose-response curves to identify discrepancies in IC₅₀ (in vitro) vs. ED₅₀ (in vivo). For example, poor oral bioavailability due to low Caco-2 permeability (Papp <1×10⁻⁶ cm/s) may explain reduced efficacy .
  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) quantify drug accumulation in target organs, addressing off-target effects .
  • Metabolite profiling : LC-MS/MS identifies inactive metabolites (e.g., glucuronidated forms) that dominate in vivo, guiding structural tweaks to block metabolic hotspots .

Q. How can computational tools guide the design of multi-target imidazo-thiadiazole derivatives?

  • Molecular docking : Prioritize compounds with dual-binding modes (e.g., FAK kinase inhibition (ΔG ≤−9.5 kcal/mol) and tubulin polymerization disruption (Kd ≤150 nM)) .
  • QSAR modeling : Use 3D descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with anti-cancer activity (R² >0.85 in training sets) .
  • Network pharmacology : Map compound-target-disease networks to identify synergistic pathways (e.g., EGFR/HSP90 crosstalk in NSCLC) .

Q. What experimental designs address resistance mechanisms in antimicrobial studies?

  • Serial passage assays : Expose pathogens (e.g., M. tuberculosis) to sublethal compound concentrations for 20+ generations; mutations in katG or inhA genes signal resistance .
  • Proteomic profiling : Compare protein expression in resistant vs. susceptible strains (e.g., upregulated efflux pumps detected via 2D-DIGE) .
  • Combination therapy : Screen with checkerboard assays (FIC index ≤0.5 indicates synergy; e.g., imidazo-thiadiazole + isoniazid reduces MIC by 8-fold) .

Q. How are toxicity and selectivity profiles validated in advanced preclinical studies?

  • hERG inhibition assays : Patch-clamp electrophysiology ensures cardiac safety (IC₅₀ >10 µM for hERG) .
  • Genotoxicity screening : Ames test (TA98 strain) and micronucleus assays rule out mutagenicity .
  • Therapeutic index (TI) : Calculate TI = LD₅₀/ED₅₀ in murine models; TI >10 is preferred (e.g., TI = 14.3 for anti-leukemic derivative 6-(4-bromophenyl)-2-(4-fluorobenzyl)-imidazo-thiadiazole) .

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Triazole Carboxylic Acids

A foundational approach involves the cyclocondensation of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids (1 ) with thiosemicarbazide in phosphorus oxychloride. The reaction proceeds via initial formation of a thioamide intermediate, followed by intramolecular cyclization to yield 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles (2–4 ). Subsequent bromination or iodination at position 5 of the imidazole ring generates halogenated derivatives (6a–i , 7a–i ), confirmed by the disappearance of H-5 proton signals in ¹H-NMR spectra.

Reaction Optimization and Characterization

Refluxing 1 with thiosemicarbazide in POCl₃ for 45 minutes, followed by aqueous workup and basification, achieves yields exceeding 70%. Structural validation relies on IR absorptions for C=N (1530–1638 cm⁻¹) and C-S-C (669–690 cm⁻¹), alongside ¹H-NMR singlet signals for triazole (δ 8.33–8.50) and imidazole protons (δ 7.50–8.07).

Compound IR (C=N, cm⁻¹) ¹H-NMR (δ/ppm)
5a 1638 8.07 (imidazole), 8.33 (triazole)
5b 1635 7.50 (imidazole), 8.46 (triazole)
6a 1639 – (H-5 absent), 8.41 (triazole)

Halogenation introduces electron-withdrawing groups that modulate electronic properties, as evidenced by bathochromic shifts in UV-Vis spectra.

Microwave-Assisted Synthesis in Aqueous Media

Recent innovations employ microwave irradiation to accelerate the reaction between 2-amino-5-substituted-1,3,4-thiadiazoles (8 ) and 2-bromo-1-phenylethanone (9 ) in water. This solvent-free protocol reduces reaction times from hours to minutes while maintaining yields above 85%. The method’s efficiency stems from microwave-induced dipole rotation, which enhances molecular collisions and lowers activation energy.

Mechanistic Insights and Thermolysis Behavior

Quantum mechanical calculations reveal a stepwise mechanism for microwave-assisted formation, wherein nucleophilic attack by the thiadiazole amino group on the α-carbon of phenacyl bromide initiates ring closure. Flash vacuum pyrolysis (FVP) of products at 500°C induces thiadiazole fragmentation, yielding indole-carbonitriles via-sigmatropic shifts, as supported by DFT studies.

Three-Component Reactions in Water

A green one-pot synthesis utilizes aryl glyoxal monohydrates (10a–k ), quinoline-2,4-diol (11 ), and 5-ethyl-1,3,4-thiadiazol-2-amine (12 ) in aqueous medium with Et₃N/sulfamic acid catalysis. The sequence involves Knoevenagel condensation, Michael addition, and cyclodehydration, affording 5-(2-hydroxy-4-oxoquinolin-3(4H)-ylidene)-6-aryl-dihydroimidazo[2,1-b]thiadiazol-7-ium hydroxides (13a–k ) in 87–91% yields.

Substrate Scope and Catalytic Efficiency

Electron-donating (e.g., 4-MeO) and withdrawing (e.g., 4-NO₂) aryl substituents are tolerated, with yields marginally higher for electron-rich arenes due to enhanced electrophilicity of glyoxal intermediates. The dual acid-base catalytic system (sulfamic acid/Et₃N) optimizes pH for consecutive steps, while water facilitates heat transfer and minimizes byproducts.

Entry Ar Group Yield (%)
13a C₆H₅ 87
13b 4-MeOC₆H₄ 91
13c 4-ClC₆H₄ 89

¹³C-NMR data confirm regioselectivity, with quinolone carbonyls resonating at δ 180–185 ppm and thiadiazole carbons at δ 150–155 ppm.

Coupling Reactions for Piperazine Conjugates

Imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids (14aa–ee ) are synthesized via coupling carboxylic acids (15a–e ) with sulfonylated piperazines (16a–e ) using EDCI/HOBt. Ester hydrolysis of ethyl imidazo[2,1-b]thiazole-4-carboxylates (17a–e ) with LiOH·H₂O precedes amide bond formation, achieving yields of 75–82%.

Structural Diversification and Bioactivity

Varying the sulfonyl group (e.g., tosyl, mesyl) modulates solubility and CA enzyme inhibition potency. X-ray crystallography of 14aa confirms planarity of the imidazothiazole core, critical for π-stacking interactions in biological targets.

Bromination and Iodination Strategies

Electrophilic halogenation of imidazo[2,1-b]thiadiazoles using Br₂ or ICl introduces halogens at position 5, enabling further cross-coupling reactions. Kinetic studies show iodination proceeds 30% faster than bromination under identical conditions, attributed to the lower electronegativity of iodine.

Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-7-4(5-1)8-3-6-7/h1-3H

InChI Key

UVNXNSUKKOLFBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)SC=N2

Synonyms

imidazo(2,1-b)(1,3,4)thiadiazole

Origin of Product

United States

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